molecular formula C7H10FN3O2 B1211096 alpha-Monofluoromethylhistidine CAS No. 70050-43-0

alpha-Monofluoromethylhistidine

Cat. No.: B1211096
CAS No.: 70050-43-0
M. Wt: 187.17 g/mol
InChI Key: AJFGLTPLWPTALJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alpha-fluoromethylhistidine is an irreversible specific inhibitor of histidine decarboxylase. It functions by forming a covalent linkage with a catalytic serine residue on the active site of histidine decarboxylase. Due to its efficacy in reducing histamine levels in tissue mast cells, it has many applications in the study of histaminergic systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

Alpha-fluoromethylhistidine can be synthesized through a multi-step process involving the fluorination of histidine derivatives. The reaction typically involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) under controlled conditions to introduce the fluorine atom into the histidine molecule. The reaction conditions often require low temperatures and anhydrous solvents to prevent side reactions .

Industrial Production Methods

Industrial production of alpha-fluoromethylhistidine involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization and chromatography. The production process must also adhere to safety and environmental regulations to ensure the safe handling of fluorinating agents and other hazardous chemicals .

Chemical Reactions Analysis

Types of Reactions

Alpha-fluoromethylhistidine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of alpha-fluoromethylhistidine can lead to the formation of fluorinated imidazole derivatives, while reduction can yield fluoromethylhistamine .

Scientific Research Applications

Alpha-fluoromethylhistidine has a wide range of scientific research applications, including:

    Chemistry: It is used as a tool to study the mechanisms of enzyme inhibition and the role of histidine decarboxylase in various biochemical pathways.

    Biology: The compound is used to investigate the role of histamine in physiological and pathological processes, including inflammation and allergic reactions.

    Medicine: Alpha-fluoromethylhistidine is being studied for its potential therapeutic applications in conditions such as cold urticaria and gastric ulcers.

    Industry: The compound is used in the development of new pharmaceuticals and as a research tool in drug discovery

Mechanism of Action

Alpha-fluoromethylhistidine exerts its effects by irreversibly inhibiting histidine decarboxylase. It forms a covalent bond with a catalytic serine residue on the active site of the enzyme, thereby preventing the conversion of histidine to histamine. This inhibition leads to a reduction in histamine levels in tissue mast cells, which can have various physiological effects, including the modulation of immune responses and neurotransmission .

Comparison with Similar Compounds

Alpha-fluoromethylhistidine is unique in its ability to irreversibly inhibit histidine decarboxylase. Similar compounds include:

Alpha-fluoromethylhistidine stands out due to its high specificity and irreversible mode of action, making it a valuable tool in research and potential therapeutic applications.

Properties

CAS No.

70050-43-0

Molecular Formula

C7H10FN3O2

Molecular Weight

187.17 g/mol

IUPAC Name

2-amino-2-(fluoromethyl)-3-(1H-imidazol-5-yl)propanoic acid

InChI

InChI=1S/C7H10FN3O2/c8-3-7(9,6(12)13)1-5-2-10-4-11-5/h2,4H,1,3,9H2,(H,10,11)(H,12,13)

InChI Key

AJFGLTPLWPTALJ-UHFFFAOYSA-N

SMILES

C1=C(NC=N1)CC(CF)(C(=O)O)N

Canonical SMILES

C1=C(NC=N1)CC(CF)(C(=O)O)N

Synonyms

alpha-fluoromethylhistidine
alpha-fluoromethylhistidine, (DL)-isomer
alpha-monofluoromethylhistidine
MDL 72209

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.